molecular formula C16H12N2O6 B1596703 2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone CAS No. 23328-66-7

2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone

Cat. No. B1596703
CAS RN: 23328-66-7
M. Wt: 328.28 g/mol
InChI Key: DCFMPVOLRQDQHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as isoindoline-1,3-dione derivatives, has been reported in the literature . These compounds were synthesized in good yield (47.24–92.91%). The structure of the new imides was confirmed by various methods of analysis such as FT–IR, H NMR, and MS .

Scientific Research Applications

a. Antitumor Activity: Studies have investigated the compound’s potential as an antitumor agent. Its ability to inhibit specific kinases, such as polo-like kinases, has drawn attention . These kinases play crucial roles in cell division and are implicated in oncogenesis. Researchers are exploring derivatives based on this compound for targeted cancer therapies.

b. Anti-Inflammatory Properties: Given its unique structure, the compound may exhibit anti-inflammatory effects. Researchers have explored its interactions with inflammatory pathways, aiming to develop anti-inflammatory drugs.

Heterocyclic Chemistry

The compound’s isoindoline ring system contributes to its versatility:

a. Heterocyclic Synthesis: Scientists have used this compound as a starting material for the synthesis of other heterocyclic compounds. Its reactivity allows for the introduction of diverse substituents.

b. Aromatic Heterocycles: The compound’s aromatic character makes it relevant in the design of aromatic heterocycles with specific electronic properties.

properties

IUPAC Name

2,6-bis(oxiran-2-ylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-13-9-1-10-12(16(22)18(14(10)20)4-8-6-24-8)2-11(9)15(21)17(13)3-7-5-23-7/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFMPVOLRQDQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)CC5CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371275
Record name 2,6-Bis[(oxiran-2-yl)methyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone

CAS RN

23328-66-7
Record name 2,6-Bis[(oxiran-2-yl)methyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone
Reactant of Route 2
Reactant of Route 2
2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone
Reactant of Route 3
2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone
Reactant of Route 4
2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone
Reactant of Route 5
2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone
Reactant of Route 6
2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone

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